![molecular formula C15H14O3 B2833206 3-[(4-Methylbenzyl)oxy]benzoic acid CAS No. 307302-08-5](/img/structure/B2833206.png)
3-[(4-Methylbenzyl)oxy]benzoic acid
Übersicht
Beschreibung
“3-[(4-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methylbenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a methylbenzyl group via an oxygen atom . The InChI code for this compound is 1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzoic acid” include a molecular weight of 242.27 and a molecular formula of C15H14O3 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition:
- Compounds related to "3-[(4-Methylbenzyl)oxy]benzoic acid" have been studied for their anti-corrosive behavior on mild steel in hydrochloric acid solution. These compounds showed good inhibiting properties, with the inhibition efficiency increasing with concentration (Saady et al., 2018).
Solubility Study:
- A study involved preparing salts of N-methylbenzylamine and N,N-dimethylbenzylamine with p-substituted benzoic acid derivatives, including 3-[(4-Methylbenzyl)oxy]benzoic acid. This research highlighted the high solubility of these salts compared to corresponding salts of benzylamine (Parshad et al., 2004).
Enzymatic Oxidative Polymerization:
- Enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, similar in structure to 3-[(4-Methylbenzyl)oxy]benzoic acid, was studied using horseradish peroxidase enzyme. The study provided insights into the effects of solvent system, temperature, and buffer pH on polymerization (Kumbul et al., 2015).
Food Additives and Controversy:
- Benzoic acid derivatives, including 3-[(4-Methylbenzyl)oxy]benzoic acid, are commonly used as preservatives in foods, cosmetics, and pharmaceuticals. This paper discusses their widespread occurrence, human exposure, metabolism, toxicology, and potential public health concerns (del Olmo et al., 2017).
Thermal Stability and Conductivity:
- A study on the oxidative polycondensation of a compound structurally related to 3-[(4-Methylbenzyl)oxy]benzoic acid explored its thermal stability and electrical conductivity, indicating its potential as a semiconductor (Kaya & Bilici, 2006).
Metabolism in Bacteria:
- Research on the metabolism of benzoic acid by bacteria provides insights into the enzymatic conversion processes, which can be relevant for understanding the metabolism of similar compounds like 3-[(4-Methylbenzyl)oxy]benzoic acid (Reiner, 1971).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXSRBXGJGZDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzyl)oxy]benzoic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

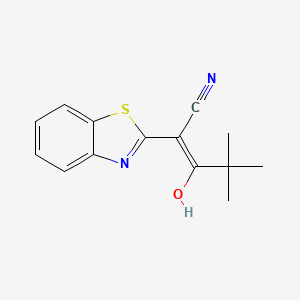
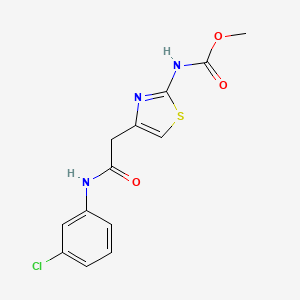
![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)
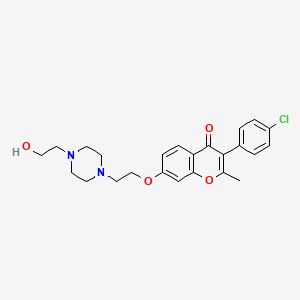
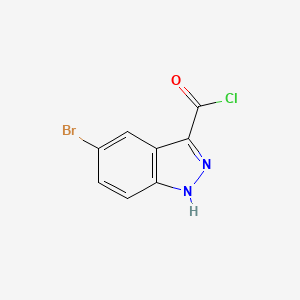
![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)
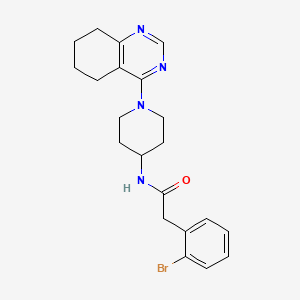
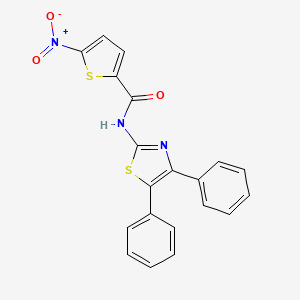
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)
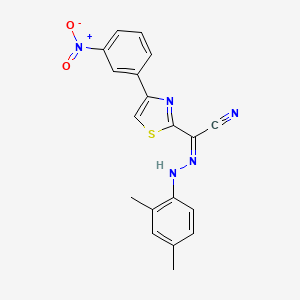
![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)
![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)
![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)